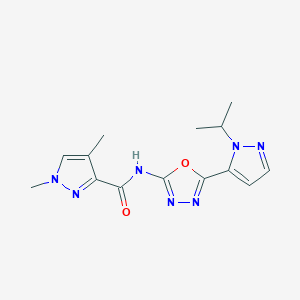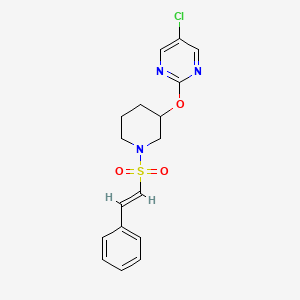![molecular formula C24H21ClFN5O2S B2766174 N-(3-chloro-2-methylphenyl)-2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide CAS No. 1171378-64-5](/img/structure/B2766174.png)
N-(3-chloro-2-methylphenyl)-2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-2-methylphenyl)-2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C24H21ClFN5O2S and its molecular weight is 497.97. The purity is usually 95%.
BenchChem offers high-quality N-(3-chloro-2-methylphenyl)-2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chloro-2-methylphenyl)-2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Structure-Activity Relationships and Metabolic Stability
Research into compounds with similar structural motifs often focuses on understanding the structure-activity relationships (SARs) and enhancing metabolic stability. For instance, investigations into phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors have explored various heterocycles to improve metabolic stability, which is crucial for pharmaceutical development (Stec et al., 2011). This research is indicative of the broader efforts in optimizing compounds for better pharmacokinetic profiles and enhanced efficacy.
Anticancer Activity
Compounds with structural features similar to the one have been evaluated for their anticancer activities. Novel synthesis routes have led to derivatives showing promising anti-inflammatory activity, highlighting the potential for such compounds in cancer treatment research (Sunder & Maleraju, 2013). Moreover, fluoro-substituted benzo[b]pyran compounds have been identified for their anti-lung cancer activity, further emphasizing the role these chemical structures can play in developing new anticancer drugs (Hammam et al., 2005).
Imaging and Diagnostic Applications
Compounds incorporating imidazo[1,2-a]pyridine and related structures have been synthesized for potential use in imaging studies, particularly using positron emission tomography (PET) and single-photon emission computed tomography (SPECT) to study peripheral benzodiazepine receptors (Katsifis et al., 2000). These studies demonstrate the utility of such compounds in neurological research and the diagnosis of neurodegenerative diseases.
Src Kinase Inhibition and Antiproliferative Activity
Research on thiazolyl N-benzyl-substituted acetamide derivatives has shown that these compounds can inhibit Src kinase activity, demonstrating potential for use in cancer therapy due to their antiproliferative activity against various cancer cell lines (Fallah-Tafti et al., 2011).
Eigenschaften
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-[7-(4-fluorophenyl)-4-oxo-2-pyrrolidin-1-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClFN5O2S/c1-14-17(25)5-4-6-18(14)27-19(32)13-31-23(33)21-22(34-24(28-21)30-11-2-3-12-30)20(29-31)15-7-9-16(26)10-8-15/h4-10H,2-3,11-13H2,1H3,(H,27,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKWXAVVLFMNVCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CN2C(=O)C3=C(C(=N2)C4=CC=C(C=C4)F)SC(=N3)N5CCCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClFN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-2-methylphenyl)-2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-bromophenyl)-5-(4-methoxyphenyl)-3-(3-pyridinyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B2766093.png)

![N-[2-[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]ethyl]but-2-ynamide](/img/structure/B2766095.png)
![N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-phenylbenzamide](/img/structure/B2766097.png)
![1-[3-(4-Fluorophenyl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2766098.png)



![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-fluorobenzamido)benzofuran-2-carboxamide](/img/structure/B2766108.png)


